5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a trifluoromethyl group at the 6th position on the pyridinone ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone, bromine, methylating agents, and trifluoromethylating agents.
Bromination: The 2-pyridone is first brominated at the 5th position using bromine or a brominating reagent under controlled conditions.
Methylation: The brominated intermediate is then methylated at the 1st position using a methylating agent, such as methyl iodide or dimethyl sulfate.
Trifluoromethylation: Finally, the methylated intermediate undergoes trifluoromethylation at the 6th position using a trifluoromethylating reagent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one:
5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the pyridinone ring. This combination imparts distinct chemical properties, such as enhanced reactivity, lipophilicity, and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-bromo-1-methyl-6-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-5(13)3-2-4(8)6(12)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPJRTIOGBXJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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